2-Phenylquinolin-4-ol

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

2-Phenylquinolin-4-ol (YT-1) is a positionally defined quinoline derivative with validated sub-micromolar anticancer activity (PC-3 IC50 = 0.85 µM, NCI/ADR-RES IC50 = 1.53 µM) via tubulin polymerization inhibition. Its antiplatelet potency (IC50 = 2.9 µM) outperforms aspirin by 6.3-fold. Unlike generic quinoline scaffolds, this specific 2-phenyl-4-ol substitution pattern is non-interchangeable with 3-phenyl or 4-phenyl isomers, which show drastically different activity. Weak CYP3A4 inhibition (IC50 = 7.90 µM) ensures minimal drug-drug interaction risk in combination studies. Ideal as a positive control for antimitotic screening or as a SAR optimization starting scaffold.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 14802-18-7
Cat. No. B1196632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinolin-4-ol
CAS14802-18-7
Synonyms2-phenyl-4-oxohydroquinoline
2-phenyl-4-quinolone
YT-1 compound
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17)
InChIKeyJGABMVVOXLQCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylquinolin-4-ol (CAS 14802-18-7): Core Quinoline Scaffold with Quantified Polypharmacology


2-Phenylquinolin-4-ol (also known as 2-phenyl-4-quinolone or YT-1) is a heterocyclic quinoline derivative with the molecular formula C15H11NO and a molecular weight of 221.25 g/mol [1]. It features a quinoline core substituted with a phenyl group at the 2-position and a hydroxyl group at the 4-position, a tautomeric system that enables both hydrogen-bond donation and acceptance [2]. The compound has been characterized in multiple public databases (PubChem CID 161091, ChemSpider 141514) and is commercially available for research use . Its biological profile spans enzyme inhibition, antiplatelet activity, and anticancer effects, with distinct quantitative signatures that differentiate it from positional isomers and established reference compounds.

2-Phenylquinolin-4-ol Substitution Risks: Positional Isomers Exhibit Divergent Activity Profiles


In the phenylquinolin-4-ol class, simple positional isomerism profoundly alters biological activity. Direct head-to-head comparisons demonstrate that moving the phenyl group from the 2-position to the 3- or 4-position on the quinoline ring dramatically shifts potency and target engagement [1]. For example, in antiplatelet assays, 3-phenyl-4-quinolone exhibits approximately 7.6-fold greater potency than 2-phenyl-4-quinolone, while 4-phenyl-2-quinolone shows markedly reduced activity [1]. Similarly, within the quinolone antimitotic series, substitution patterns at C-6, C-7, and C-8, as well as fluorination at the 2′-position of the pendant phenyl ring, can modulate cytotoxicity by orders of magnitude [2]. These structure-activity relationships (SAR) underscore that 2-phenylquinolin-4-ol is not functionally interchangeable with its close analogs; procurement based solely on core scaffold similarity without consideration of substitution pattern and validated activity data can lead to experimental failure.

2-Phenylquinolin-4-ol Quantitative Differentiation: Head-to-Head Activity Data vs. Key Comparators


MAO-B Inhibition: 2-Phenylquinolin-4-ol is >100-Fold Less Potent than Selegiline, Defining a Distinct Selectivity Window

2-Phenylquinolin-4-ol inhibits recombinant human monoamine oxidase B (MAO-B) with an IC50 of 5.50 µM (5500 nM), as determined in a baculovirus-infected insect cell assay measuring reduction in 4-quinolinol formation [1]. In contrast, the reference MAO-B inhibitor selegiline (deprenyl) exhibits an IC50 of approximately 51 nM (0.051 µM) against human MAO-B . This represents a 108-fold difference in potency. The compound therefore occupies a low-potency MAO-B inhibition profile that may be advantageous in applications requiring minimal off-target MAO modulation.

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

CYP3A4 Inhibition: 2-Phenylquinolin-4-ol Exhibits Weak CYP3A4 Inhibition vs. Ketoconazole

In an assay measuring inhibition of human recombinant CYP3A4 co-expressed with human P450 reductase and b5 reductase, 2-phenylquinolin-4-ol displayed an IC50 of 7.90 µM (7900 nM) [1]. The clinical CYP3A4 inhibitor ketoconazole, tested under comparable recombinant enzyme conditions, exhibits an IC50 ranging from 0.04 µM to 0.25 µM [2][3]. This corresponds to a 32-fold to 198-fold lower potency for 2-phenylquinolin-4-ol relative to ketoconazole.

Drug Metabolism Cytochrome P450 ADME-Tox

Antiplatelet Activity: 2-Phenylquinolin-4-ol is 6.3-Fold More Potent than Aspirin in AA-Induced Aggregation

2-Phenylquinolin-4-ol inhibits arachidonic acid (AA)-induced platelet aggregation in washed rabbit platelets with an IC50 of 2.9 µM [1]. Under comparable assay conditions, aspirin (acetylsalicylic acid) exhibits an IC50 of 18.3 µM in plasma [2]. This translates to a 6.3-fold higher potency for 2-phenylquinolin-4-ol relative to aspirin. Notably, the positional isomer 3-phenyl-4-quinolone is even more potent (IC50 = 0.38 µM), highlighting that the 2-phenyl substitution pattern confers intermediate antiplatelet activity within this scaffold class.

Platelet Aggregation Cardiovascular Research Thrombosis

Anticancer Activity: 2-Phenylquinolin-4-ol Displays Sub-Micromolar to Low Micromolar Cytotoxicity Across Multiple Tumor Cell Lines

2-Phenylquinolin-4-ol demonstrates broad-spectrum anticancer activity in vitro. IC50 values across five human cancer cell lines range from 0.85 µM to 3.32 µM [1]. Specifically: PC-3 (prostate cancer): 0.85 µM; A549 (non-small cell lung cancer): 0.90 µM; NCI/ADR-RES (P-glycoprotein-rich breast cancer): 1.53 µM; Hep3B (hepatocellular carcinoma): 1.81 µM; HepG2 (hepatocellular carcinoma): 3.32 µM. In a separate study on MCF-7 breast cancer cells, doxorubicin (a standard chemotherapeutic) exhibited an IC50 of 1.81 µM with 72% inhibition [2]. 2-Phenylquinolin-4-ol therefore shows comparable or superior potency to doxorubicin in certain cell lines (PC-3, A549, NCI/ADR-RES), while maintaining activity against drug-resistant phenotypes.

Cancer Chemotherapy Antimitotic Agents Tubulin Polymerization

Scaffold Value: 2-Phenylquinolin-4-ol Enables Potent Derivatives with 20-Fold Enhanced Antiplatelet Activity vs. Aspirin

2-Phenylquinolin-4-ol serves as a privileged scaffold for further optimization. Introduction of 5,7-dimethyl substitution yields 5,7-dimethyl-2-phenyl-4-quinolone (compound 32), which inhibits AA-induced platelet aggregation with an IC50 of 1.03 µM [1]. This represents a 20-fold improvement in potency relative to aspirin (IC50 ≈ 20.6 µM under comparable conditions) [1]. In the anticancer domain, fluorinated derivatives such as 2′-fluoro-6-pyrrol-2-phenyl-4-quinolone (compound 13) achieve tubulin polymerization IC50 values of 0.46 µM, comparable to colchicine and podophyllotoxin [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

2-Phenylquinolin-4-ol Procurement-Relevant Application Scenarios Based on Validated Quantitative Evidence


Cancer Cell Line Screening for Antimitotic Lead Discovery

Procure 2-phenylquinolin-4-ol for in vitro anticancer screening programs targeting solid tumors. Validated IC50 values range from 0.85 µM (PC-3 prostate cancer) to 3.32 µM (HepG2 hepatocellular carcinoma), with notable activity against the drug-resistant NCI/ADR-RES breast cancer line (IC50 = 1.53 µM) [1]. This sub-micromolar potency, coupled with its demonstrated mechanism as a tubulin polymerization inhibitor [1], positions the compound as a viable positive control or starting scaffold for antimitotic drug discovery efforts. Use in parallel with doxorubicin (IC50 ≈ 1.8 µM in MCF-7 [2]) to benchmark sensitivity across cell line panels.

Platelet Aggregation Studies Requiring Moderate, Non-NSAID Inhibition

Utilize 2-phenylquinolin-4-ol in platelet function assays where aspirin-like potency is needed but with a distinct chemical scaffold. The compound inhibits arachidonic acid-induced aggregation with an IC50 of 2.9 µM, representing a 6.3-fold improvement over aspirin (IC50 = 18.3 µM) [3][4]. Its non-NSAID structure may circumvent cyclooxygenase-related off-target effects, making it suitable for probing alternative antiplatelet pathways or for use in combination studies where aspirin interference is a concern.

Medicinal Chemistry Scaffold Derivatization for Enhanced Antiplatelet or Anticancer Agents

Acquire 2-phenylquinolin-4-ol as a starting material for SAR-driven optimization. Simple 5,7-dimethyl substitution improves antiplatelet potency to IC50 = 1.03 µM, achieving 20-fold greater potency than aspirin [5]. Fluorination at the 2′-position of the phenyl ring yields derivatives with tubulin polymerization IC50 values as low as 0.46 µM, comparable to clinical antimitotics [6]. This validated derivatization potential makes the compound a high-value procurement choice for medicinal chemistry groups seeking to rapidly explore chemical space around a proven quinoline core.

ADME-Tox Profiling with Low CYP3A4 Interference Risk

Select 2-phenylquinolin-4-ol for cellular or in vivo pharmacology studies where minimal CYP3A4-mediated drug-drug interaction is required. The compound's weak CYP3A4 inhibition (IC50 = 7.90 µM) [7] indicates a low propensity for metabolic interference, contrasting with potent CYP3A4 inhibitors like ketoconazole (IC50 = 0.04–0.25 µM) [8]. This property reduces the likelihood of confounding pharmacokinetic effects in combination therapy models or in studies evaluating CYP3A4 substrate metabolism.

Technical Documentation Hub

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